ethyl 2-[(E)-2-[(2-methoxycarbonylthiophen-3-yl)amino]ethenyl]-5-oxo-10H-benzo[g]quinoline-3-carboxylate
Overview
Description
Ethyl 2-[(E)-2-[(2-methoxycarbonylthiophen-3-yl)amino]ethenyl]-5-oxo-10H-benzo[g]quinoline-3-carboxylate is a useful research compound. Its molecular formula is C24H20N2O5S and its molecular weight is 448.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-[(E)-2-[(2-methoxycarbonylthiophen-3-yl)amino]ethenyl]-5-oxo-10H-benzo[g]quinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-[(E)-2-[(2-methoxycarbonylthiophen-3-yl)amino]ethenyl]-5-oxo-10H-benzo[g]quinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential Application in Liquid Crystal Displays
Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, which are structurally related to the queried compound, have been synthesized and shown to exhibit excellent orientation parameters in nematic liquid crystals. This indicates their high potential for application in liquid crystal displays (Bojinov & Grabchev, 2003).
Optical Characterizations for Photodiode Applications
A novel compound structurally akin to the queried molecule, specifically ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate, has been studied for its optical characterizations. The unique optical behavior of this compound suggests its utility in designing and manufacturing organic photodiodes (Elkanzi et al., 2020).
Facile Synthesis for Diverse Applications
The facile and inexpensive synthesis of various novel quinoline-3-carboxylic acid derivatives, related to the queried compound, has been described. These compounds have potential applications in a range of fields due to their unique structural properties (Gao et al., 2011).
properties
IUPAC Name |
ethyl 2-[(E)-2-[(2-methoxycarbonylthiophen-3-yl)amino]ethenyl]-5-oxo-10H-benzo[g]quinoline-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S/c1-3-31-23(28)17-13-16-20(12-14-6-4-5-7-15(14)21(16)27)26-18(17)8-10-25-19-9-11-32-22(19)24(29)30-2/h4-11,13,25H,3,12H2,1-2H3/b10-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVYWEVDHHSBPD-CSKARUKUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2CC3=CC=CC=C3C(=O)C2=C1)C=CNC4=C(SC=C4)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2CC3=CC=CC=C3C(=O)C2=C1)/C=C/NC4=C(SC=C4)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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